Raf inhibitor 3

Raf kinase inhibition MAPK pathway cancer cell signaling

Researchers face significant uncertainty when substituting Raf inhibitors across chemotypes, as isoform selectivity, dimerization effects, and paradoxical pathway activation vary substantially between structural classes. Raf inhibitor 3 solves this by delivering balanced, sub-15 nM dual inhibition of both B-Raf and C-Raf from a distinct triazole scaffold (C₁₈H₁₉FN₈O₂S), enabling consistent target engagement in assays where C-Raf compensation limits B-Raf-selective agents. • Potent dual Raf inhibition: IC₅₀ < 15 nM for both B-Raf and C-Raf • Unique triazole chemotype for SAR and comparative pharmacology studies • Supplied as research-grade powder with verified purity; stable at ambient temperature during global shipping

Molecular Formula C18H19FN8O2S
Molecular Weight 430.5 g/mol
Cat. No. B12385465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaf inhibitor 3
Molecular FormulaC18H19FN8O2S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(C)N1N=C(C(=N1)C2=CNN=C2)C3=C(C(=CC=C3)NS(=O)(=O)C4=CN(N=C4)C)F
InChIInChI=1S/C18H19FN8O2S/c1-11(2)27-23-17(12-7-20-21-8-12)18(24-27)14-5-4-6-15(16(14)19)25-30(28,29)13-9-22-26(3)10-13/h4-11,25H,1-3H3,(H,20,21)
InChIKeyKYKHIBDNWSBVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raf Inhibitor 3 Procurement and Potency Baseline


Raf inhibitor 3 (CAS 1662682-11-2, Example 30) is a synthetic small-molecule inhibitor of Raf kinases with the molecular formula C₁₈H₁₉FN₈O₂S and a molecular weight of 430.46 g/mol [1]. Biochemically, the compound inhibits both B-Raf and C-Raf with IC₅₀ values reported as less than 15 nM, indicating potent enzymatic activity against two major Raf isoforms . The compound is supplied as a powder for research use and was originally disclosed in patent GB2517988 covering triazole derivatives as Raf kinase inhibitors [2].

Raf Inhibitor 3: Generic Substitution Risks


Raf inhibitors are not a monolithic class with interchangeable pharmacology. Distinct structural classes exhibit divergent isoform selectivity profiles (ARAF, BRAF, CRAF), dimerization effects, and paradoxical pathway activation properties that profoundly impact experimental outcomes [1]. For instance, type I.5 inhibitors like PLX4720 are most potent against BRAF(V600E), while type II inhibitors preferentially inhibit CRAF with relative sparing of ARAF [2]. Furthermore, the degree of RAF dimer induction varies substantially across structural chemotypes, with some compounds (e.g., GDC-0879) producing robust CRAF activation and BRAF/CRAF dimerization while others (e.g., PLX-4720) exhibit significantly attenuated paradoxical effects [3]. Therefore, substituting Raf inhibitor 3 with another in-class compound without experimental validation introduces substantial uncertainty regarding target engagement, pathway modulation, and ultimately, the reproducibility of research findings.

Raf Inhibitor 3 Differentiation Evidence


Dual B-Raf and C-Raf Inhibitory Potency

Raf inhibitor 3 demonstrates potent inhibition of both B-Raf and C-Raf in biochemical assays, with IC₅₀ values reported as less than 15 nM for each isoform . This dual Raf inhibition profile distinguishes the compound from B-Raf-selective clinical agents such as vemurafenib (B-Raf IC₅₀ = 31 nM, C-Raf IC₅₀ = 48 nM) and dabrafenib (B-Raf IC₅₀ = 0.002 μM, C-Raf IC₅₀ = 3.2 μM) [1], which exhibit isoform preferences that may limit efficacy in contexts where C-Raf signaling is critical. Unlike RAF265 (IC₅₀ range = 3–60 nM across RAF isoforms), which demonstrates variable potency, Raf inhibitor 3 shows consistent sub-15 nM inhibition across both isoforms based on available data . No peer-reviewed data are available for selectivity against ARAF, broader kinome profiling, cellular anti-proliferative activity, or in vivo pharmacokinetics.

Raf kinase inhibition MAPK pathway cancer cell signaling

Triazole Chemotype Patent Disclosure

Raf inhibitor 3 is disclosed as Example 30 in patent GB2517988, which describes a series of triazole derivatives as inhibitors of Raf kinases [1]. The compound's triazole-containing core structure (C₁₈H₁₉FN₈O₂S) represents a distinct chemotype from the diaryl-urea scaffold of sorafenib, the sulfonamide-based structure of vemurafenib/PLX4032, and the benzimidazole-derived chemotype of LY3009120 . This structural differentiation may confer distinct binding mode characteristics, though no crystallographic data are publicly available for Raf inhibitor 3. Related patent family members containing the triazole motif have demonstrated Raf inhibitory activity in biochemical screening, with Raf inhibitor 3 representing one of the potent exemplars from this chemical series [2].

Raf kinase inhibitor patent triazole derivative chemical synthesis

Research-Grade Purity and Vendor Availability

Raf inhibitor 3 is available through multiple research chemical suppliers including MedChemExpress (Cat. No. HY-156554) and AbMole (Cat. No. M42155) as a powder with storage recommendations of -20°C for long-term stability . The compound is provided with CAS registry number 1662682-11-2, molecular weight 430.46, and molecular formula C₁₈H₁₉FN₈O₂S [1]. This contrasts with clinically advanced Raf inhibitors such as vemurafenib, dabrafenib, and encorafenib, which are supplied as pharmaceutical-grade materials with extensive regulatory documentation and clinical safety profiles, but are substantially more costly and may be subject to controlled distribution restrictions . Raf inhibitor 3 is positioned exclusively as a research tool compound not intended for human or veterinary therapeutic use.

research chemical procurement Raf inhibitor kinase inhibitor

Raf Inhibitor 3 Application Scenarios


Dual B-Raf and C-Raf Inhibition in MAPK Studies

Raf inhibitor 3 may be employed in biochemical kinase assays to achieve concurrent inhibition of both B-Raf and C-Raf at sub-15 nM concentrations . This balanced dual-isoform inhibition profile makes the compound suitable for in vitro studies examining Raf kinase signaling where both isoforms contribute to pathway output, particularly in cellular contexts where C-Raf compensation may limit the efficacy of B-Raf-selective inhibitors like vemurafenib (C-Raf IC₅₀ = 48 nM) .

Triazole-Derivative SAR and Chemical Biology

Researchers investigating structure-activity relationships (SAR) of Raf kinase inhibitors may utilize Raf inhibitor 3 as a representative triazole-based chemotype . The compound's distinct scaffold (C₁₈H₁₉FN₈O₂S) provides an alternative chemical starting point compared to the extensively characterized diaryl-urea, sulfonamide, and benzimidazole families of Raf inhibitors . Comparative studies examining how triazole derivatives influence Raf binding mode, isoform selectivity, and downstream signaling effects can leverage Raf inhibitor 3 as a chemical probe.

Exploratory Raf Pathway Interrogation Tool

As a research-use-only chemical with documented Raf inhibitory activity (<15 nM IC₅₀ for both B-Raf and C-Raf), Raf inhibitor 3 can serve as a cost-effective tool compound for preliminary target validation experiments and exploratory Raf pathway studies . The compound's availability through multiple research chemical vendors facilitates procurement for academic and industrial research laboratories conducting kinase inhibitor screening, mechanism-of-action studies, or pathway dependency analyses in cancer cell models .

Comparative Pharmacology with Diverse Raf Inhibitors

Raf inhibitor 3 may be included in comparative pharmacology panels examining differential effects of structurally diverse Raf inhibitors on MAPK pathway modulation. Given the documented differences in paradoxical RAF activation and dimerization between chemotypes (e.g., PLX-4720 vs. GDC-0879 exhibiting distinct CRAF activation and BRAF/CRAF dimerization profiles) , evaluating Raf inhibitor 3 alongside reference compounds can elucidate whether the triazole scaffold produces unique pathway modulation characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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